- Camkii inhibitors and uses thereof, United States, , ,

Cas no 937048-39-0 ((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid)

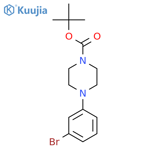

937048-39-0 structure

Produktname:(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

CAS-Nr.:937048-39-0

MF:C15H23BN2O4

MW:306.165124177933

MDL:MFCD10696664

CID:1039117

PubChem ID:22392008

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

- (3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid

- DTXSID80625391

- 3-(4-tert-butyloxycarbonylpiperazin-1-yl)phenylboronic acid

- (3-[4-Boc-piperazin-1-yl]phenyl)boronic Acid

- NCGC00249549-01

- 4-(3-Boronophenyl)-1-piperazinecarboxylic Acid, 1,1-Dimethylethyl Ester

- DB-110755

- AKOS015893116

- {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid

- MFCD10696664

- W17685

- 937048-39-0

- 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid

- CS-0060944

- XH0330

- [3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid

- AS-55711

- AB57875

- SCHEMBL2567243

- (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)boronic acid

- JBOOIEDHOGPRIZ-UHFFFAOYSA-N

-

- MDL: MFCD10696664

- Inchi: 1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3

- InChI-Schlüssel: JBOOIEDHOGPRIZ-UHFFFAOYSA-N

- Lächelt: O=C(N1CCN(C2C=C(B(O)O)C=CC=2)CC1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 306.1750874 g/mol

- Monoisotopenmasse: 306.1750874 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 5

- Komplexität: 378

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 73.2Ų

- Molekulargewicht: 306.17

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM335184-25mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95%+ | 25mg |

$29 | 2022-08-31 | |

| Ambeed | A384764-250mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 98% | 250mg |

$79.0 | 2025-02-25 | |

| Chemenu | CM335184-100mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95%+ | 100mg |

$102 | 2022-09-28 | |

| ChemScence | CS-0060944-250mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95.68% | 250mg |

$124.0 | 2022-04-26 | |

| abcr | AB309640-5 g |

(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid, 95%; . |

937048-39-0 | 95% | 5g |

€1317.00 | 2023-04-26 | |

| Ambeed | A384764-100mg |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 98% | 100mg |

$47.0 | 2025-02-25 | |

| Matrix Scientific | 092788-1g |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid, 95+% |

937048-39-0 | 95+% | 1g |

$1428.00 | 2023-09-10 | |

| 1PlusChem | 1P00GTVA-100mg |

(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid |

937048-39-0 | 98% | 100mg |

$34.00 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC855-5g |

[3-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid |

937048-39-0 | 95% | 5g |

¥3737.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131584-1g |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |

937048-39-0 | 95% | 1g |

¥1861.00 | 2024-04-24 |

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 2 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 2 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- CamkII inhibitors and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Toluene , Tetrahydrofuran ; -70 °C; 30 min, -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C; 70 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Phosphoric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Triisopropyl borate ; -70 °C; 70 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Phosphoric acid Solvents: Water ; 30 min, rt

Referenz

- Preparation of isoquinolines and related compounds as inhibitors of NHE-mediated antiport useful in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -70 °C; 10 min, -70 °C; 1 h, -70 °C

1.2 Reagents: Triisopropyl borate ; overnight, -70 °C → rt

1.3 Reagents: Sodium hydroxide , Water Solvents: Water ; 1 h, rt

1.4 Reagents: Phosphoric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; overnight, -70 °C → rt

1.3 Reagents: Sodium hydroxide , Water Solvents: Water ; 1 h, rt

1.4 Reagents: Phosphoric acid Solvents: Water ; pH 6

Referenz

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Toluene , Tetrahydrofuran , Hexane ; 30 min, -78 °C; -78 °C → -20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; -20 °C; -20 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; -20 °C; -20 °C → rt

Referenz

- Alpha-substituted arylmethylpiperazine pyrazolo[1,5-a]pyrimidine amide derivatives as antiretroviral agents and their preparation and use in the treatment of HIV associated diseases, World Intellectual Property Organization, , ,

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Raw materials

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Preparation Products

(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Verwandte Literatur

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

937048-39-0 ((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid) Verwandte Produkte

- 21052-18-6(2’,3’,5’-Tri-O-benzoyl-2-thiouridine)

- 2734779-74-7(4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde)

- 2228653-27-6(2-(3-amino-1-fluoropropyl)-4,6-difluorophenol)

- 2172586-34-2(1-(1-cyclopropylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide)

- 52537-88-9(2-{(4-Methoxyphenyl)aminomethyl}phenol)

- 1215752-28-5(4-(7-Chloro-4-quinolinyl)amino-1-pentanol-d4)

- 34786-30-6(2-Oxepanone, 3,3-dimethyl-)

- 2409835-63-6(4-chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine)

- 175135-24-7(2-(Propylthio)pyridine-3-carbonyl Chloride)

- 1805379-99-0(2-Bromo-3-(difluoromethyl)-5-nitropyridine-4-methanol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937048-39-0)(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

Reinheit:99%

Menge:1g

Preis ($):190.0